molecular formula C30H64IN B14326815 N,N,N-Tributyloctadecan-1-aminium iodide CAS No. 110408-62-3

N,N,N-Tributyloctadecan-1-aminium iodide

Cat. No.: B14326815
CAS No.: 110408-62-3
M. Wt: 565.7 g/mol
InChI Key: HIZUFFDLEOLXTC-UHFFFAOYSA-M
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Description

N,N,N-Tributyloctadecan-1-aminium iodide: is a quaternary ammonium compound characterized by its long alkyl chains and iodide counterion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyloctadecan-1-aminium iodide typically involves the quaternization of octadecan-1-amine with tributyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds as follows:

    Reactants: Octadecan-1-amine and tributyl iodide.

    Solvent: Acetonitrile or DMF.

    Conditions: Anhydrous environment, typically at elevated temperatures (50-80°C).

    :

    Reaction: C8H17NH2+C4H9IC8H17N(C4H9)3+I\text{C}_8\text{H}_{17}\text{NH}_2 + \text{C}_4\text{H}_9\text{I} \rightarrow \text{C}_8\text{H}_{17}\text{N}(\text{C}_4\text{H}_9)_3^+ \text{I}^- C8​H17​NH2​+C4​H9​I→C8​H17​N(C4​H9​)3+​I−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant volumes of reactants.

    Continuous Stirring: Ensures uniform reaction conditions.

    Purification: Typically involves recrystallization or distillation to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen center, leading to the formation of N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium to tertiary amines.

    Substitution: The iodide ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Silver nitrate (AgNO₃) for iodide to nitrate exchange.

Major Products

    Oxidation: N,N,N-Tributyloctadecan-1-aminium N-oxide.

    Reduction: N,N-Dibutyloctadecan-1-amine.

    Substitution: N,N,N-Tributyloctadecan-1-aminium nitrate.

Scientific Research Applications

Chemistry

    Catalysis: Used as a phase-transfer catalyst in organic synthesis.

    Surfactant: Employed in the formulation of emulsions and dispersions.

Biology

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Medicine

    Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles.

Industry

    Textile Industry: Used as a fabric softener and antistatic agent.

    Petroleum Industry: Functions as a demulsifier in oil-water separation processes.

Mechanism of Action

The mechanism of action of N,N,N-Tributyloctadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with polar environments. This dual interaction facilitates the formation of micelles and emulsions, enhancing solubility and dispersion of hydrophobic compounds.

Molecular Targets and Pathways

    Cell Membranes: Disrupts microbial cell membranes, leading to cell lysis.

    Enzyme Inhibition: Can inhibit certain enzymes by interacting with their active sites.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctadecan-1-aminium iodide
  • N,N,N-Tributylhexadecan-1-aminium iodide
  • N,N,N-Tributyldodecan-1-aminium iodide

Uniqueness

N,N,N-Tributyloctadecan-1-aminium iodide is unique due to its specific chain length and the presence of three butyl groups, which confer distinct surfactant properties compared to other quaternary ammonium compounds. Its specific structure allows for optimal interaction with both hydrophobic and hydrophilic environments, making it particularly effective in applications requiring emulsification and dispersion.

Properties

CAS No.

110408-62-3

Molecular Formula

C30H64IN

Molecular Weight

565.7 g/mol

IUPAC Name

tributyl(octadecyl)azanium;iodide

InChI

InChI=1S/C30H64N.HI/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

HIZUFFDLEOLXTC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[I-]

Origin of Product

United States

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